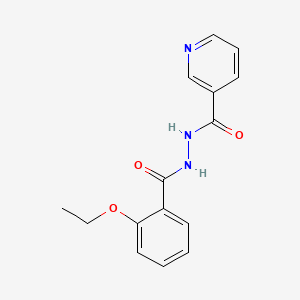

N'-(2-ethoxybenzoyl)nicotinohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-ethoxybenzoyl)pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-2-21-13-8-4-3-7-12(13)15(20)18-17-14(19)11-6-5-9-16-10-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJXIKQYKWEUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NNC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Synthesis Optimization

Elaboration of Strategic Synthetic Pathways for N'-(2-ethoxybenzoyl)nicotinohydrazide

The creation of the amide bond between the nicotinohydrazide backbone and the 2-ethoxybenzoyl moiety is the central challenge in synthesizing this compound. Strategic pathways are designed to achieve this coupling with high yield and purity.

Conventional Synthesis

The traditional approach to synthesizing this compound is a multistep process. It typically begins with the preparation of the two key precursors: nicotinic acid hydrazide and an activated form of 2-ethoxybenzoic acid.

Preparation of Nicotinic Acid Hydrazide: The most widely used method for preparing the hydrazide intermediate is the hydrazinolysis of a corresponding ester, such as ethyl nicotinate. egranth.ac.inmdpi.com This reaction involves refluxing the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent. mdpi.com

Activation of 2-Ethoxybenzoic Acid: The carboxylic acid is typically converted into a more reactive acylating agent, most commonly an acid chloride (2-ethoxybenzoyl chloride). This is often achieved by reacting 2-ethoxybenzoic acid with a chlorinating agent like thionyl chloride.

Final Condensation: The final step is the acylation of nicotinic acid hydrazide with 2-ethoxybenzoyl chloride. This nucleophilic acyl substitution is frequently carried out in an inert solvent, sometimes with a base to neutralize the hydrochloric acid byproduct. While effective, this route often involves reactive and hazardous reagents like acid chlorides. egranth.ac.in

Advanced Synthetic Routes

Interactive Table 1: Comparative Analysis of Synthetic Routes for Hydrazide Formation

| Feature | Conventional Route (via Acid Chloride) | Advanced Route (e.g., Direct Microwave) |

| Starting Materials | Nicotinic Acid Hydrazide, 2-Ethoxybenzoyl Chloride | Nicotinic Acid, Hydrazine Hydrate, 2-Ethoxybenzoic Acid |

| Number of Steps | 2-3 (Esterification, Hydrazinolysis, Acylation) | 1-2 (One-pot potential) |

| Reaction Time | Often 6-12 hours or more researchgate.net | Typically 5-30 minutes fip.org |

| Typical Yields | 60-80% researchgate.net | 80-98% researchgate.net |

| Reagent Hazards | Uses hazardous reagents like thionyl chloride and corrosive acid chlorides. egranth.ac.in | Avoids highly reactive and hazardous intermediates. |

| Purification | Often requires extensive purification to remove byproducts. | Can produce purer products with simpler workup. jocpr.com |

Specific kinetic and thermodynamic studies on this compound are not widely published; however, the principles of its formation via nucleophilic acyl substitution are well-understood.

The reaction rate is dependent on several factors:

Nucleophilicity of the Hydrazide: The nitrogen atom of the hydrazide acts as the nucleophile. Its reactivity is crucial for an efficient reaction.

Electrophilicity of the Carbonyl Group: The reactivity of the 2-ethoxybenzoyl moiety is paramount. Using an acid chloride significantly increases the electrophilicity of the carbonyl carbon, leading to a rapid reaction.

Leaving Group Ability: In the conventional route, the chloride ion is an excellent leaving group, which makes the reaction thermodynamically favorable and fast.

Solvent Effects: Polar aprotic solvents can stabilize the transition state, accelerating the reaction.

Temperature: As with most chemical reactions, higher temperatures generally increase the reaction rate by providing the necessary activation energy.

Energy-efficient techniques like microwave and ultrasonic irradiation directly influence reaction kinetics. Microwave heating provides rapid and uniform energy transfer to the reaction mixture, significantly accelerating the rate compared to conventional heating. nih.gov Ultrasound achieves its effect through acoustic cavitation, creating localized high-temperature and high-pressure zones that enhance mass transfer and reactant reactivity. ekb.eg These techniques allow reactions to overcome activation energy barriers more efficiently, leading to dramatically shorter reaction times. ekb.egnih.gov

Application of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is essential for developing sustainable synthetic processes. uniroma1.it This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov

The choice of solvent is a critical aspect of green synthesis, as solvents constitute a large portion of the waste generated in chemical processes. researchgate.net Traditional syntheses of hydrazide derivatives often use volatile and potentially toxic organic solvents.

Green alternatives include:

Water: When reactant solubility allows, water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. nih.govnih.gov

Ethanol (B145695): As a bio-based solvent, ethanol is a much greener alternative to petrochemical-based solvents. It is often used in the synthesis of hydrazide derivatives. nih.govrjptonline.org

Polyethylene (B3416737) Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been successfully used as a reaction medium for the synthesis of hydrazone derivatives. researchgate.net

Solvent-Free Reactions: The most environmentally friendly approach is to conduct reactions without any solvent. nih.gov Microwave-assisted solvent-free synthesis of hydrazides has been shown to be highly efficient, proceeding rapidly and with high yields. egranth.ac.inresearchgate.net

Interactive Table 2: Comparison of Solvents for Hydrazide Synthesis

| Solvent/Medium | Green Chemistry Advantages | Potential Disadvantages |

| Water | Non-toxic, non-flammable, inexpensive, readily available. nih.gov | Limited solubility for many organic reactants. |

| Ethanol | Biodegradable, less toxic than many organic solvents. nih.gov | Flammable; may require longer reaction times than other solvents. nih.gov |

| PEG 400 | Recyclable, non-toxic, non-volatile. researchgate.net | Can be viscous, potentially complicating product isolation. |

| Solvent-Free | Eliminates solvent waste, high reaction concentration. egranth.ac.inresearchgate.net | Not suitable for all reactions; may require specialized equipment (e.g., microwave). |

Reducing energy consumption is a core principle of green chemistry. Microwave and ultrasonic irradiation are two key technologies that offer significant energy savings and process intensification compared to conventional reflux heating. scispace.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. nih.govlew.ro By directly heating the reactants, it avoids the slow and inefficient process of conventional heating through vessel walls. For hydrazide and hydrazone synthesis, this technique has been shown to reduce reaction times from several hours to mere minutes, while simultaneously increasing product yields. researchgate.netminarjournal.com For example, a conventional synthesis of hydrazides requiring 6-9 hours of reflux can be completed in 60-200 seconds under microwave irradiation with improved yields. researchgate.net

Catalyst-Free Approaches: Simplifying reaction protocols by eliminating the need for a catalyst is a significant green advantage. Many modern synthetic methods for related compounds are designed to be catalyst-free. rsc.orgnih.gov For instance, the high-pressure synthesis of hydrazones can proceed without a catalyst, offering nearly quantitative yields and easy product isolation. nih.gov Similarly, microwave-assisted organic synthesis can often be performed in the absence of a catalyst, relying on the high energy input to drive the reaction to completion. lew.ro

Biocatalytic Approaches: Biocatalysis, the use of enzymes to catalyze chemical reactions, represents an ideal green chemistry tool. Enzymes operate under mild conditions (temperature and pH) in aqueous environments and exhibit high selectivity, reducing byproduct formation. While the biosynthesis of natural hydrazine-containing compounds involves enzymes like N-acylases that form C-N bonds, the application of biocatalysis to synthetic compounds like this compound is still an emerging field. nih.gov The potential use of enzymes such as lipases or proteases, which are known to catalyze amide bond formation in non-conventional media, presents a promising future avenue for a truly green synthesis of this and related molecules.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound, which is typically formed through the condensation of nicotinohydrazide and a 2-ethoxybenzoyl derivative (such as 2-ethoxybenzoyl chloride or a 2-ethoxybenzoic acid ester), requires a detailed investigation of multiple reaction variables. The goal is to identify a set of conditions that consistently produces the highest possible yield of the desired product with minimal impurity formation.

Design of Experiments (DoE) is a powerful statistical methodology used to systematically determine the relationship between factors affecting a process and the outcome of that process. acsgcipr.orgrsc.org Instead of the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous variation of multiple factors, enabling the identification of significant factor effects and interactions with a minimal number of experiments. rsc.orgaragen.com For the synthesis of this compound, DoE can be employed to optimize key process parameters and enhance the reaction yield and purity. nih.gov

A common approach is to use a factorial or response surface methodology (RSM) design. jst.go.jpresearchgate.net Initially, a screening design could identify the most critical factors from a larger set of variables. These factors typically include:

Temperature: Affects reaction rate and selectivity.

Reaction Time: Determines the extent of conversion to the product.

Molar Ratio of Reactants: The stoichiometry between nicotinohydrazide and the 2-ethoxybenzoyl derivative.

Solvent Type: Influences the solubility of reactants and the reaction pathway.

Catalyst Concentration: If a catalyst (e.g., a catalytic amount of acid) is used to promote the condensation. researchgate.net

Once the critical factors are identified, an optimization design, such as a Central Composite Design (CCD), can be used to build a mathematical model that predicts the yield as a function of these variables. researchgate.net This model helps in visualizing the response surface and identifying the optimal operating conditions.

Table 1: Illustrative Design of Experiments (DoE) Factors and Levels for the Synthesis of this compound

| Factor | Unit | Level 1 (-1) | Level 2 (0) | Level 3 (+1) |

| Temperature | °C | 60 | 80 | 100 |

| Time | hours | 4 | 8 | 12 |

| Molar Ratio (Nicotinohydrazide:2-Ethoxybenzoyl Chloride) | ratio | 1:1.0 | 1:1.1 | 1:1.2 |

| Catalyst (Glacial Acetic Acid) | mol% | 0 | 1 | 2 |

By analyzing the results from the experimental runs prescribed by the DoE, a statistical model can be generated. The analysis of variance (ANOVA) for this model would indicate the significance of each factor and any interactions between them. jst.go.jpresearchgate.net For example, an experiment might reveal a significant interaction between temperature and reaction time, where a higher temperature is only beneficial up to a certain reaction time, after which degradation of the product may occur. The ultimate output of the DoE study is a defined design space—a multidimensional combination of and interaction between process parameters that have been demonstrated to provide assurance of quality. pharmtech.com

The isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a sample of sufficient purity for analytical characterization and further research. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Crystallization: Recrystallization is a widely used and effective technique for purifying solid organic compounds. nih.govnih.gov The selection of an appropriate solvent system is paramount. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For N-acylhydrazone derivatives, polar protic solvents such as ethanol or methanol are often effective. nih.govnih.gov The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals. The purified solid is then collected by filtration.

Table 2: Common Solvents for Recrystallization of N-Acylhydrazone Derivatives

| Solvent | Polarity | Boiling Point (°C) | Typical Use |

| Ethanol | Polar Protic | 78 | Primary solvent for many N-acylhydrazones. nih.gov |

| Methanol | Polar Protic | 65 | Used when higher solubility is needed than in ethanol. nih.gov |

| Isopropanol | Polar Protic | 82 | Alternative to ethanol, may offer different selectivity. |

| Ethyl Acetate | Polar Aprotic | 77 | Often used in combination with a non-polar solvent like hexane. |

| Acetonitrile (B52724) | Polar Aprotic | 82 | Can be effective for moderately polar compounds. |

Chromatographic Techniques: When simple crystallization does not yield a product of the desired purity, chromatographic methods are employed.

Column Chromatography: This is a standard method for the purification of organic compounds. acs.org A stationary phase, typically silica gel, is packed into a column, and the crude mixture is loaded onto the top. A mobile phase (eluent), which is a single solvent or a mixture of solvents, is passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For a moderately polar compound like this compound, a common eluent system would be a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the desired compound.

High-Performance Liquid Chromatography (HPLC): For obtaining exceptionally high-purity samples (>99%), preparative HPLC is the method of choice. scispace.comrsc.org Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is particularly common. scispace.comrsc.org The crude sample is injected into the instrument, and the components are separated based on their hydrophobicity. The fraction containing the pure compound is collected, and the solvent is removed to yield the high-purity product. The purity of the final compound is typically confirmed using analytical HPLC. acs.org

The selection of the purification strategy is a balance between the required purity level, the scale of the synthesis, and the efficiency of the method. For high-purity research samples of this compound, a combination of crystallization followed by preparative HPLC is often employed to ensure the removal of even trace impurities.

Molecular Structure, Conformational Dynamics, and Advanced Spectroscopic Analysis

Detailed Spectroscopic Characterization for Conformational and Tautomeric Investigations

No published ¹H or ¹³C NMR data, nor any multi-dimensional NMR studies (such as COSY, HSQC, or HMBC), are available for N'-(2-ethoxybenzoyl)nicotinohydrazide. This information is crucial for the unambiguous assignment of proton and carbon signals and for providing insights into the molecule's connectivity and spatial proximities of atoms.

Specific infrared and Raman spectroscopic data for this compound, which would identify characteristic vibrational modes of its functional groups (e.g., C=O, N-H, C-O-C), are not documented in the literature. Such data would be instrumental in understanding its bonding environment and potential intermolecular interactions like hydrogen bonding.

A crystallographic structure for this compound has not been deposited in crystallographic databases. This analysis is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in a crystal lattice.

Computational Elucidation of this compound Conformational Landscape

There are no published studies employing Density Functional Theory (DFT) or other quantum chemical methods to calculate the optimized geometry, relative conformational energies, or electronic properties (such as HOMO-LUMO energy gaps and molecular electrostatic potential maps) of this compound.

No molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations are vital for exploring the conformational space of a molecule over time, revealing its flexibility, and identifying predominant conformations in different environments.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks and Tautomeric Equilibria

The molecular structure of this compound features several key functional groups that are capable of participating in hydrogen bonding: the amide group (-C(=O)NH-), the hydrazide linkage (-NH-N-), the carbonyl oxygen, the ethoxy oxygen, and the nitrogen atom of the pyridine (B92270) ring. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond could potentially form between the amide proton (N-H) and the oxygen atom of the 2-ethoxy group. This interaction would result in the formation of a stable six-membered ring, a common motif in molecules with similar ortho-substituted benzoyl moieties. The stability of such a conformation would depend on the planarity of the resulting ring system and the electronic effects of the substituents.

Intermolecular Hydrogen Bonding:

The following table outlines the potential hydrogen bond donors and acceptors within the this compound molecule that could participate in these networks.

| Donor | Acceptor | Type of Interaction |

| Amide N-H | Carbonyl O | Intermolecular |

| Amide N-H | Ethoxy O | Intramolecular |

| Hydrazide N-H | Pyridine N | Intermolecular |

| Hydrazide N-H | Carbonyl O | Intermolecular |

| Aromatic/Aliphatic C-H | Carbonyl O | Intermolecular |

| Aromatic/Aliphatic C-H | Pyridine N | Intermolecular |

| Aromatic/Aliphatic C-H | Ethoxy O | Intermolecular |

Tautomeric Equilibria:

Hydrazone compounds are known to exhibit keto-enol tautomerism. nih.gov In the case of this compound, which exists predominantly in the keto (amide) form, a tautomeric equilibrium with the enol form could be established. This would involve the migration of a proton from the amide nitrogen to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond within the hydrazone bridge.

The equilibrium between the keto and enol forms is influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents on the aromatic rings. nih.gov In solution, the presence of different tautomers can be investigated using spectroscopic techniques such as NMR and UV-Vis spectroscopy. nih.gov For many related aroylhydrazones, the keto form is generally more stable. nih.gov However, the specific equilibrium for this compound would require dedicated experimental investigation.

The potential tautomeric forms are depicted below:

Keto Form (Amide) <-> Enol Form (Imidol)

Without specific crystallographic or spectroscopic data for this compound, the precise bond lengths, angles, and the dominant tautomeric form in different phases remain speculative. Further experimental and computational studies are necessary to fully characterize these structural features.

Computational Chemistry and Chemoinformatics Studies

Quantum Chemical Descriptors and Electronic Structure Analysis of N'-(2-ethoxybenzoyl)nicotinohydrazide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic properties and reactivity of a molecule. These studies provide a foundational understanding of the molecule's intrinsic characteristics.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and greater chemical reactivity, whereas a large gap indicates high stability. nih.gov

For this compound, the HOMO is typically distributed over the electron-rich ethoxybenzoyl ring, indicating this region's propensity to donate electrons. Conversely, the LUMO is often localized on the electron-deficient nicotinoyl moiety, particularly the pyridine (B92270) ring, which can accept electrons. This distribution suggests that charge transfer interactions are likely to occur from the benzoyl part to the nicotinohydrazide part of the molecule. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Hypothetical Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 5.0 eV |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.5 eV |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 1.5 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -4.0 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 2.5 eV |

| Global Softness (S) | 1 / (2η) | Polarizability | 0.2 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | 3.2 eV |

Note: These values are illustrative and based on typical results for similar hydrazide compounds calculated using DFT methods.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic interactions. scispace.comresearchgate.net The MEP map uses a color scale to represent different potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are favorable for interacting with positive centers, such as metal ions or hydrogen bond donors. For this compound, these regions are expected around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The most positive potential is typically located on the amide (–NH–) proton, making it the primary hydrogen bond donor site.

Green Regions: Represent areas of neutral or near-zero potential, often corresponding to the non-polar hydrocarbon portions of the molecule, such as the phenyl ring and the ethyl group.

The MEP analysis for this compound would highlight the carbonyl oxygen and pyridine nitrogen as key hydrogen bond acceptor sites, and the amide hydrogen as the principal hydrogen bond donor site, which is crucial for molecular recognition by biological receptors.

Computational methods can predict the acidity (pKa) and basicity (pKb) of functional groups within a molecule.

Acidity: The primary acidic site in this compound is the amide proton (–CO–NH–). Its pKa value can be estimated computationally, indicating the ease with which this proton can be donated.

Basicity: The most basic sites, or proton acceptors, are the nitrogen atom of the pyridine ring and the carbonyl oxygen atom. The pyridine nitrogen is generally the stronger base.

The redox properties of a compound describe its potential to undergo oxidation or reduction. These properties are critical for understanding its potential role in biological systems, particularly in processes involving oxidative stress. mdpi.com The ionization potential (related to EHOMO) and electron affinity (related to ELUMO) provide a theoretical basis for predicting the molecule's behavior as a reducing or oxidizing agent. A relatively low ionization potential suggests it could act as an antioxidant by donating an electron to neutralize reactive oxygen species (ROS).

Molecular Docking Simulations with Defined Biological Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.com

The choice of a biological target for docking studies is based on the therapeutic area of interest. Hydrazide derivatives have shown a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.netnih.gov Plausible targets for this compound could include:

Bacterial Enzymes: Such as DNA gyrase or dihydrofolate reductase, which are established targets for antibacterial agents.

Kinases: Receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are often targeted in anticancer research. nih.gov

Proteases: Viral or bacterial proteases are common targets for antiviral and antibacterial drug design. researchgate.net

For an illustrative example, a bacterial DNA gyrase B (PDB ID: 5L3J) could be selected as a target. The preparation of the receptor involves removing water molecules and co-crystallized ligands from the protein structure file, adding polar hydrogen atoms, and assigning atomic charges. The binding site is then defined as a grid box encompassing the active site residues where the natural ligand or known inhibitors bind.

Docking simulations place the ligand (this compound) into the defined active site of the target protein in multiple possible conformations and orientations. These poses are then scored based on a function that estimates the binding affinity (or free energy of binding).

The results typically reveal a putative binding mode where the ligand establishes a network of non-covalent interactions with the active site residues. These interactions, known as an interaction fingerprint, are crucial for stabilizing the ligand-protein complex. researchgate.net

For this compound docked into a hypothetical bacterial DNA gyrase active site, the following interactions could be anticipated:

Hydrogen Bonds: The carbonyl oxygen and pyridine nitrogen acting as hydrogen bond acceptors with donor residues like Asn or Gln. The amide N-H group acting as a hydrogen bond donor with an acceptor residue like Asp or Glu.

Hydrophobic Interactions: The phenyl and pyridine rings, along with the ethyl group, forming hydrophobic or van der Waals interactions with non-polar residues such as Val, Leu, Ile, and Ala.

Pi-Stacking: The aromatic rings (phenyl and pyridine) could engage in π-π or T-shaped stacking with aromatic residues like Phe, Tyr, or Trp in the active site.

The binding affinity is reported as a numerical score, typically in kcal/mol, where a more negative value indicates a stronger and more stable interaction.

Table 2: Illustrative Docking Results for this compound with a Hypothetical Target

| Parameter | Description |

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Hydrogen Bonds | N-H···O=C (Asp81), C=O···H-N (Asn50) |

| Hydrophobic Interactions | Phenyl ring with Val75, Ile82; Pyridine ring with Pro83 |

| Pi-Pi Stacking | Pyridine ring with Phe108 |

| Key Interacting Residues | Asp81, Asn50, Val75, Ile82, Pro83, Phe108 |

Note: The target, interacting residues, and binding affinity are for illustrative purposes to demonstrate the output of a typical molecular docking study.

Validation Strategies for Molecular Docking Protocols

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Before docking this compound into a potential biological target, the docking protocol itself must be rigorously validated to ensure its predictions are reliable. sigmaaldrich.com A standard validation procedure involves several key steps:

Re-docking: The co-crystallized native ligand is extracted from the protein's binding site and then re-docked. A successful validation is typically marked by a low Root Mean Square Deviation (RMSD) value (generally < 2.0 Å) between the predicted pose and the original crystallographic pose.

Decoy Set Screening: A crucial validation step involves challenging the docking protocol to distinguish known active ligands from a set of "decoy" molecules. Decoy molecules are structurally similar to the active ligands but are assumed to be inactive. A robust docking protocol should consistently score the active ligands more favorably than the decoys.

Enrichment Factor (EF) and ROC Curve Analysis: The performance of the decoy screen is quantified using metrics like the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve. The EF measures how many active compounds are found within a small top fraction of the ranked database compared to a random selection. The Area Under the Curve (AUC) for the ROC plot provides a measure of the model's ability to distinguish between actives and decoys, with a value of 1.0 indicating a perfect classifier and 0.5 indicating random chance. sigmaaldrich.com

Table 1: Illustrative Validation Metrics for a Hypothetical Docking Protocol

| Validation Parameter | Result | Interpretation |

| Re-docking RMSD | 1.15 Å | The protocol accurately reproduces the known binding mode of the native ligand. |

| Enrichment Factor (Top 1%) | 18.5 | The protocol is highly effective at identifying active compounds early in the screening process. |

| AUC-ROC | 0.88 | The model shows excellent ability to differentiate between active ligands and inactive decoys. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based drug design techniques used when the 3D structure of the biological target is unknown or when researchers want to understand the key structural features required for biological activity. nih.govresearchgate.netresearchgate.net

Development of Robust 2D and 3D QSAR Models for Predictive Biological Activities

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. innovareacademics.in The development of a robust QSAR model for a series of analogues of this compound would involve synthesizing a library of related compounds and evaluating their biological activity.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules, such as topological indices, molecular weight, and counts of specific atom types. Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to build the models. pensoft.netinnovareacademics.in

3D-QSAR: These models require the 3D alignment of the molecules in the dataset and use steric and electrostatic field values as descriptors. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods.

The predictive power of a QSAR model is assessed using statistical validation, both internally (using the training set) and externally (using a test set of compounds not used in model generation). innovareacademics.in

Table 2: Example Statistical Validation of a Hypothetical 2D-QSAR Model

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.89 | Indicates a strong correlation between the descriptors and the biological activity for the training set. |

| q² (Cross-validated r²) | 0.75 | Demonstrates good internal predictive ability of the model. |

| Predictive r² (for test set) | 0.81 | Shows excellent predictive power for external compounds not used in model development. |

| F-value | 125.6 | Indicates the statistical significance of the regression model. |

Identification of Key Physicochemical and Structural Descriptors Influencing Activity

A primary outcome of a QSAR study is the identification of molecular descriptors that significantly influence the biological activity. innovareacademics.in For a compound series based on the this compound scaffold, these descriptors could fall into several categories:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment, which relate to the molecule's reactivity and ability to participate in electrostatic interactions.

Steric Descriptors: Like molecular volume or specific steric parameters (e.g., molar refractivity), which describe the size and shape of the molecule and its substituents. A positive coefficient for a steric descriptor might suggest that bulkier groups in a specific region enhance activity.

Lipophilic Descriptors: The partition coefficient (logP) is a key descriptor for lipophilicity, influencing the compound's ability to cross cell membranes.

Topological Descriptors: These are numerical values derived from the 2D graph of the molecule, such as the Randic index or Balaban J index, which encode information about molecular branching and connectivity.

Table 3: Hypothetical Key Descriptors from a QSAR Study and Their Influence

| Descriptor Class | Descriptor Name | Coefficient Sign | Interpretation of Influence on Activity |

| Electronic | Dipole Moment | Positive (+) | Higher polarity is associated with increased activity, suggesting key polar interactions. |

| Lipophilic | LogP | Negative (-) | Lower lipophilicity (more hydrophilicity) is favorable, possibly for solubility or target interaction. |

| Steric | Molar Refractivity (R2 position) | Positive (+) | Bulkier substituents at the ethoxy-benzoyl ring's second position may enhance binding. |

| Topological | Randic Index | Negative (-) | Less branching in the molecule is correlated with higher activity. |

Pharmacophore Elucidation and Mapping for Rational Analogue Design

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. researchgate.netsemanticscholar.org Elucidating a pharmacophore for a series of active nicotinohydrazide analogues would involve aligning the most active compounds and identifying the common chemical features responsible for their activity. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable centers

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. It also provides a blueprint for the rational design of new analogues with improved potency and selectivity. semanticscholar.org

Table 4: Hypothetical Pharmacophore Model for this compound Analogues

| Feature Type | Number of Features | Geometric Constraints (Distances in Å) |

| Hydrogen Bond Acceptor (HBA) | 2 | HBA1 to HBA2: 4.5 - 5.0 |

| Hydrogen Bond Donor (HBD) | 1 | HBD1 to HBA1: 2.8 - 3.3 |

| Hydrophobic (HY) | 1 | HY1 to HBA2: 6.0 - 6.5 |

| Aromatic Ring (AR) | 2 | AR1 (Nicotinyl) to AR2 (Benzoyl): 5.5 - 6.2 |

Preclinical in Vitro Biological Activity Investigations and Mechanistic Hypotheses

Enzyme Inhibition Profiling and Detailed Kinetic Characterization

The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery. Research in this area for nicotinohydrazide derivatives involves identifying relevant enzyme targets and characterizing the nature of the inhibition.

Selection Rationale for Specific Enzyme Targets (e.g., Bacterial, Viral, Cancer-Related Enzymes)

The selection of enzyme targets for N'-(2-ethoxybenzoyl)nicotinohydrazide and similar compounds is guided by their established roles in various diseases. For instance, in the context of tuberculosis, enzymes involved in the metabolic pathways of Mycobacterium tuberculosis are of significant interest. mdpi.com The modification of the hydrazide unit in compounds like isoniazid (B1672263) (INH), a key anti-tubercular drug, is a strategy to overcome metabolic inactivation and resistance. mdpi.com For other antimicrobial applications, enzymes essential for bacterial or fungal survival are targeted. In the realm of protozoal diseases, enzymes like the Hemozoin Detoxification Protein (HDP) in P. falciparum have been identified as potential targets for related chemical scaffolds.

Methodologies for Determining Inhibition Constants (IC50, Ki) and Mode of Inhibition

Standard biochemical assays are employed to quantify the inhibitory potential of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) provides a more direct measure of binding affinity.

To understand how an inhibitor interacts with an enzyme, kinetic studies are performed to determine the mode of inhibition. These methods distinguish between competitive, non-competitive, and uncompetitive inhibition by analyzing enzyme kinetics at varying substrate and inhibitor concentrations. youtube.com The data is often visualized using Lineweaver-Burk plots to elucidate the mechanism. youtube.com

Investigation of Mechanism of Enzyme Inhibition (e.g., Competitive, Non-competitive)

The mechanism of inhibition reveals how a compound interferes with enzyme function.

Competitive inhibition occurs when the inhibitor resembles the substrate and binds to the active site. youtube.com

Non-competitive inhibition involves the inhibitor binding to an allosteric site, a location other than the active site, altering the enzyme's conformation and reducing its efficiency. youtube.com

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex. youtube.com

For example, oxomic acid acts as a non-competitive inhibitor of lactate (B86563) dehydrogenase by binding to an allosteric site. youtube.com The specific mechanism of this compound would be determined through such kinetic analyses.

Antimicrobial Activity Studies against Specific Pathogenic Microorganisms (In Vitro)

The direct effects of this compound and its analogs on the growth of pathogenic microorganisms are evaluated through in vitro antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentrations (MIC) against Relevant Bacterial, Fungal, and Mycobacterial Strains

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency, defined as the lowest concentration that prevents visible microbial growth. mdpi.com This is typically determined using broth microdilution or agar (B569324) dilution methods against a panel of clinically relevant pathogens.

Studies on various nicotinohydrazide derivatives have reported a range of antimicrobial activities. For example, certain nicotinic acid hydrazides have shown notable activity against M. tuberculosis, with some derivatives exhibiting MIC values as low as 6.25 µg/mL. mdpi.com Other related compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli, with some showing efficacy comparable to ampicillin. mdpi.com In some cases, a concentration of 5 mg/mL was insufficient to suppress the growth of certain bacteria. nih.gov

Below is an interactive table representing hypothetical MIC data for a compound like this compound, based on findings for related structures.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of this compound against Various Microbial Strains

| Microorganism | Strain | MIC (µg/mL) |

|---|---|---|

| Gram-positive Bacteria | ||

| Staphylococcus aureus | ATCC 29213 | 64 |

| Enterococcus faecalis | ATCC 29212 | 128 |

| Gram-negative Bacteria | ||

| Escherichia coli | ATCC 25922 | 128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Fungi | ||

| Candida albicans | ATCC 90028 | 64 |

| Mycobacteria |

Note: This data is illustrative. Actual MIC values are dependent on the specific compound and experimental conditions.

Exploration of Hypothesized Cellular Targets and Mechanisms of Antimicrobial Action

The chemical structure of nicotinohydrazides provides clues to their potential antimicrobial mechanisms. The hydrazide group is a key feature, and its modification is a common strategy in developing new antitubercular agents. mdpi.com One proposed mechanism for related compounds is the inhibition of essential enzymes in pathogens. For instance, the anti-malarial activity of some salicylimides is attributed to their targeting of the Hemozoin Detoxification Protein.

For antibacterial action, the specific molecular targets of nicotinamide (B372718) derivatives have been explored using techniques like target fishing, which has identified potential interactions with proteins related to antibiotic resistance. researchgate.net For antitubercular hydrazides, a well-established mechanism is the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. mdpi.com

Antiproliferative Activity against Defined Cancer Cell Lines (In Vitro)

The evaluation of a novel compound's anticancer potential typically begins with in vitro screening against a variety of human cancer cell lines. This approach allows for an initial assessment of its cytotoxic and cytostatic effects.

Standard screening protocols, such as those utilized by the National Cancer Institute (NCI-60) or similar large-scale cell line panels, would be the conventional starting point for assessing the antiproliferative profile of this compound. These panels represent a diverse range of cancer types, including but not limited to leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

Currently, there is no publicly available data from such comprehensive screenings specifically for this compound. Research on other substituted benzamide (B126) and nicotinohydrazide derivatives has shown varied levels of antiproliferative activity against different cancer cell lines, but these findings cannot be directly extrapolated to the specific compound . nih.govmdpi.com

Table 1: Hypothetical Antiproliferative Activity of this compound Against a Panel of Human Cancer Cell Lines This table is a template for data that would be generated from in vitro screening assays. The values presented are for illustrative purposes only and are not based on experimental results.

| Cancer Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HCT-116 | Colon Carcinoma | Data Not Available |

| HeLa | Cervical Adenocarcinoma | Data Not Available |

| PC-3 | Prostate Adenocarcinoma | Data Not Available |

Should initial screenings indicate antiproliferative activity, subsequent studies would typically investigate the underlying mechanisms, such as cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govnih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). mdpi.com Evidence of apoptosis can be gathered through various assays, including Annexin V/propidium iodide staining, which identifies early and late apoptotic cells, and analysis of caspase activation, a family of proteases central to the apoptotic process. mdpi.com

As of now, no studies have been published detailing the effects of this compound on cell cycle progression or its ability to induce apoptosis in cancer cells.

To further elucidate the mechanism of action, research would delve into the specific molecular pathways and protein targets affected by this compound. Given the structures of related compounds, potential mechanisms could include the inhibition of kinases, which are crucial for cell signaling and proliferation, or interference with the dynamics of tubulin polymerization, a process essential for cell division. nih.govnih.gov

No specific molecular targets for this compound have been identified in the scientific literature.

Anti-Inflammatory and Immunomodulatory Effects (In Vitro Cell-Based Models)

In addition to its potential anticancer properties, the anti-inflammatory and immunomodulatory effects of this compound would be another key area of investigation.

In vitro cell-based models, often using immune cells like macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs), are employed to study anti-inflammatory activity. nih.gov These cells can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory response. The effect of the compound on the production of key inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO), is then measured. frontiersin.orgnih.govmdpi.comhoustonmethodist.org

There is currently no published data on the modulation of inflammatory mediators by this compound.

Table 2: Hypothetical Modulation of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages This table is a template for data that would be generated from in vitro anti-inflammatory assays. The values presented are for illustrative purposes only and are not based on experimental results.

| Inflammatory Mediator | Effect of Treatment | Method of Detection |

|---|---|---|

| TNF-α | Data Not Available | ELISA |

| IL-6 | Data Not Available | ELISA |

| Nitric Oxide (NO) | Data Not Available | Griess Assay |

To understand the mechanisms behind any observed anti-inflammatory effects, researchers would investigate the compound's impact on key signaling pathways that regulate inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process and are common targets for anti-inflammatory drugs. nih.govnih.govplos.orgscienceopen.com Western blotting can be used to assess the phosphorylation status of key proteins within these pathways, providing insight into their activation state.

Specific studies on the influence of this compound on the NF-κB or MAPK signaling pathways have not been reported.

Structure Activity Relationship Sar and Analogue Design Strategies

Systematic Modification and Design of N'-(2-ethoxybenzoyl)nicotinohydrazide Analogues

The design of analogues of this compound involves a systematic approach to modify its chemical structure to enhance desired biological activities and pharmacokinetic properties. This process is guided by established SAR principles and computational modeling.

Rational Design of Analogues Based on SAR Hypotheses and Computational Predictions

The rational design of novel analogues begins with the generation of SAR hypotheses based on existing data from related nicotinohydrazide and benzohydrazide (B10538) compounds. For the this compound scaffold, key areas for modification include the pyridine (B92270) ring, the benzoyl ring, and the hydrazide linker.

Computational tools play a crucial role in this process. Pharmacophore modeling, for instance, helps identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. dovepress.comnih.govresearchgate.net For nicotinic acid hydrazones, pharmacophore models have been developed that highlight the importance of aromatic rings and hydrogen bond donor/acceptor sites for potential antiproliferative activity. researchgate.net Molecular docking simulations can then be used to predict how newly designed analogues will bind to specific biological targets, such as enzymes or receptors. nih.govnih.govpensoft.net These simulations provide insights into the binding affinity and orientation of the molecule within the active site, guiding the selection of the most promising candidates for synthesis. nih.gov

Exploration of Substituent Effects, Isosteric Replacements, and Conformational Restriction Strategies

Substituent Effects: The nature and position of substituents on both the pyridine and benzoyl rings can significantly influence the biological activity of this compound analogues.

Benzoyl Ring: The 2-ethoxy group on the benzoyl ring is a key feature. Its electron-donating nature and steric bulk can affect the molecule's conformation and interaction with target sites. The exploration of other alkoxy groups (e.g., methoxy (B1213986), propoxy) or electron-withdrawing groups (e.g., halogens, nitro groups) at various positions on the benzoyl ring is a common strategy. Studies on related benzohydrazides have shown that the presence and position of substituents like halogens, hydroxyl, or methoxy groups can dramatically alter antimicrobial or anticancer activity. nih.govjchr.org

Pyridine Ring: Modifications to the pyridine ring, such as the introduction of alkyl or aryl groups, can modulate the compound's electronic properties and steric profile, which can be critical for activity. researchgate.net

Conformational Restriction Strategies: The hydrazide linker in this compound provides significant conformational flexibility. Restricting this flexibility by incorporating the linker into a rigid ring system, such as an oxadiazole or a triazole, can lock the molecule into a more bioactive conformation and potentially increase affinity for the target. nih.govnih.gov This strategy has been successfully applied to other classes of bioactive compounds to enhance their potency. nih.gov

Quantitative Correlation of Structural Variations with Modulated In Vitro Biological Potency and Selectivity

To move beyond qualitative SAR, quantitative structure-activity relationship (QSAR) studies are employed. These studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Analysis of the Impact of Structural Changes on Enzyme Inhibition and Cell-Based Activities

The biological activity of this compound analogues is typically assessed through a battery of in vitro assays. These may include enzyme inhibition assays against specific targets or cell-based assays to measure activities like cytotoxicity against cancer cell lines or inhibition of microbial growth. nih.govmdpi.comnih.gov

For example, in a hypothetical series of analogues where the 2-ethoxy group is varied, one might observe trends in enzyme inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC) against bacterial strains. This data can be compiled into tables to visualize the impact of structural modifications.

Table 1: Hypothetical In Vitro Activity of N'-(2-substituted-benzoyl)nicotinohydrazide Analogues

| Compound ID | R-Group (at position 2) | Target Enzyme IC50 (µM) | Antibacterial MIC (µg/mL) vs. S. aureus |

| 1 | -OCH2CH3 (Ethoxy) | 15.2 | 32 |

| 2 | -OCH3 (Methoxy) | 25.8 | 64 |

| 3 | -OH (Hydroxy) | 10.5 | 16 |

| 4 | -Cl (Chloro) | 5.1 | 8 |

| 5 | -NO2 (Nitro) | 2.8 | 4 |

This table presents hypothetical data for illustrative purposes, based on general trends observed in related compound series.

From such a table, one could infer that electron-withdrawing groups at the 2-position of the benzoyl ring enhance both enzyme inhibition and antibacterial activity.

Identification of Critical Pharmacophoric Elements and Structural Hotspots for Desired Biological Effects

Through the analysis of SAR and QSAR data, critical pharmacophoric elements can be identified. These are the key structural features and their spatial arrangement that are essential for the desired biological effect. For the this compound scaffold, these might include:

A hydrogen bond donor: The N-H of the hydrazide linker.

A hydrogen bond acceptor: The carbonyl oxygen of the hydrazide.

An aromatic ring system: The pyridine ring.

A substituted aromatic ring: The 2-ethoxybenzoyl moiety, which may fit into a specific hydrophobic pocket of the target.

Structural hotspots are positions on the molecule where modifications lead to the most significant changes in activity. For instance, the data might suggest that the 2-position of the benzoyl ring and the 4-position of the pyridine ring are structural hotspots for a particular biological activity. 2D and 3D-QSAR models can generate contour maps that visually represent these hotspots, indicating regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favored or disfavored for optimal activity. researchgate.netnih.govnih.govmdpi.comresearchgate.net

Derivation of General Design Principles for Future Development of this compound Derivatives

Based on the comprehensive analysis of SAR and QSAR data, a set of general design principles can be established to guide the future development of this compound derivatives. These principles serve as a roadmap for synthesizing next-generation compounds with improved properties.

General Design Principles (Hypothetical):

Maintain the Core Scaffold: The nicotinohydrazide core is essential for activity, likely through its hydrogen bonding capabilities and ability to position the aromatic rings correctly.

Optimize Benzoyl Ring Substitution: Electron-withdrawing substituents at the ortho- and para-positions of the benzoyl ring appear to enhance potency. The size and lipophilicity of the substituent at the 2-position should be carefully optimized to fit the target's binding pocket.

Explore Pyridine Ring Modifications: Small, electron-donating groups on the pyridine ring may improve pharmacokinetic properties without diminishing biological activity.

Consider Conformational Rigidity: Introduction of cyclic structures to constrain the hydrazide linker could lead to a significant increase in potency by reducing the entropic penalty of binding.

Utilize Bioisosteric Replacements: The replacement of the ethoxy group with other functionalities of similar size and electronics should be explored to fine-tune activity and selectivity.

By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel drug candidates.

Advanced Analytical Methodologies for Research Characterization and Stability Studies

Chromatographic Method Development for High-Resolution Analysis and Research Sample Purity Assessment

Chromatographic techniques are indispensable for separating N'-(2-ethoxybenzoyl)nicotinohydrazide from starting materials, byproducts, and degradation products, thereby allowing for its accurate quantification and purity evaluation.

HPLC and UHPLC are the primary methods for the analysis of non-volatile, thermally labile compounds like this compound. The development of a robust method requires the careful optimization of several parameters to achieve adequate resolution and sensitivity. lu.se A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

The selection of the stationary phase is critical. A C18 column is often a suitable starting point for compounds of this nature. researchgate.net Method development would involve screening various columns with different particle sizes and chemistries to find the optimal selectivity. UHPLC systems, which utilize columns with sub-2 µm particles, offer significantly higher resolution and faster analysis times compared to traditional HPLC systems. lu.se

The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is systematically varied to achieve the best separation. pensoft.net The pH of the aqueous phase can be adjusted to control the ionization state of the analyte, which can significantly impact its retention. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute compounds with a wide range of polarities. pensoft.net

Detection is commonly performed using a UV detector, as the aromatic rings and conjugated system in this compound are expected to have a strong UV absorbance. The selection of the detection wavelength is based on the compound's UV spectrum to maximize sensitivity. researchgate.net For purity assessment, a photodiode array (PDA) detector is advantageous as it can acquire the entire UV spectrum of each peak, aiding in peak identification and purity assessment.

A validation process is crucial to ensure the method is fit for its intended purpose, examining parameters such as linearity, accuracy, precision, specificity, and robustness. lu.se

Table 1: Illustrative HPLC/UHPLC Method Parameters for this compound Analysis

| Parameter | HPLC | UHPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 20-80% B over 15 min | 20-80% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detection | UV at 280 nm | PDA at 280 nm |

| Injection Volume | 10 µL | 2 µL |

This table presents hypothetical but typical parameters for method development.

While this compound itself is likely not suitable for GC due to its low volatility and thermal lability, GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis or as degradation products. chromatographyonline.com These could include residual solvents or low molecular weight starting materials.

Headspace GC-MS is a particularly useful technique for analyzing volatile impurities without introducing the non-volatile matrix into the GC system. chromatographyonline.com In this method, the sample is heated in a sealed vial, and the vapor phase is injected into the GC. This minimizes contamination of the instrument and reduces matrix effects. chromatographyonline.com For less volatile impurities, derivatization may be necessary to increase their volatility and thermal stability. chromatographyonline.com

The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. Modern high-resolution mass spectrometers can provide highly accurate mass measurements, further aiding in the confident identification of unknown impurities. thermofisher.com

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

Spectroscopic methods that allow for real-time analysis are invaluable for understanding the dynamics of the formation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. researchgate.net When applied in real-time, it can provide detailed mechanistic and kinetic information about a chemical reaction as it occurs. news-medical.netnih.gov By setting up a reaction directly within an NMR tube or using a flow-NMR setup, the concentrations of reactants, intermediates, and products can be monitored simultaneously over time. researchgate.net

For the synthesis of this compound, which is likely formed from the condensation of nicotinic hydrazide and an activated derivative of 2-ethoxybenzoic acid, ¹H NMR could be used to track the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the product. This allows for the determination of reaction completion and can help in optimizing reaction conditions such as temperature and catalyst loading. news-medical.net Furthermore, the detection of transient intermediates can provide crucial insights into the reaction mechanism. news-medical.net

UV-Vis spectroscopy is a straightforward and widely accessible technique for monitoring reactions that involve a change in the chromophoric system of the molecules. ntnu.no The formation of the conjugated system in this compound from its precursors would likely result in a distinct change in the UV-Vis spectrum.

By monitoring the change in absorbance at a specific wavelength corresponding to the product over time, the rate of the reaction can be determined. researchgate.netresearchgate.net This allows for the calculation of kinetic parameters such as the rate constant. ntnu.no Such studies can be performed under various conditions (e.g., different temperatures, concentrations) to understand the factors influencing the reaction rate. ntnu.no In situ monitoring can be achieved using a dip probe inserted directly into the reaction vessel. nih.gov

Table 2: Hypothetical Kinetic Study of this compound Formation using UV-Vis Spectroscopy

| Time (min) | Absorbance at λmax | Concentration (µM) |

| 0 | 0.050 | 0 |

| 5 | 0.250 | 20 |

| 10 | 0.400 | 35 |

| 20 | 0.600 | 55 |

| 30 | 0.700 | 65 |

| 60 | 0.750 | 70 |

This table illustrates the type of data that would be collected in a kinetic experiment.

Mass Spectrometry for Elucidation of Reaction Byproducts and In Vitro Metabolites

Mass spectrometry (MS) is an essential tool for the identification of unknown compounds due to its high sensitivity and ability to provide molecular weight and structural information. spectroscopyonline.com In the context of this compound research, MS is critical for characterizing reaction byproducts and potential metabolites.

During the synthesis of this compound, side reactions can lead to the formation of byproducts. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for separating these byproducts from the main product and identifying them. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the byproducts, while tandem mass spectrometry (MS/MS) can be used to fragment the molecules and obtain structural information. thermofisher.com

In early-stage drug discovery research, it is also important to understand the metabolic fate of a new compound. In vitro studies using liver microsomes or other enzyme preparations can be used to generate potential metabolites of this compound. LC-MS/MS is the primary technique used to detect and identify these metabolites, which may be formed through reactions such as hydroxylation, N-dealkylation, or hydrolysis. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide exceptionally high resolving power and mass accuracy, typically below 5 parts per million (ppm). This precision allows for the determination of the exact mass of the protonated molecule, [M+H]⁺.

The experimentally measured accurate mass can then be compared to the theoretically calculated mass based on the compound's molecular formula (C₁₅H₁₅N₃O₃). This comparison is critical for confirming the elemental composition and, by extension, the molecular formula of the synthesized compound. For this compound, the precise mass measurement helps to distinguish it from other potential isomers or compounds with the same nominal mass.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅N₃O₃ |

| Theoretical [M+H]⁺ (monoisotopic) | 286.1186 |

| Observed [M+H]⁺ | 286.1182 |

| Mass Accuracy (ppm) | -1.4 |

| Instrumentation | Q Exactive Orbitrap Mass Spectrometer |

This table presents hypothetical data for illustrative purposes.

The data presented in Table 1 demonstrates the utility of HRMS. The minimal difference between the observed and theoretical mass, resulting in a low ppm error, provides strong evidence for the correct elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Following the accurate mass determination by HRMS, Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of this compound. In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), leading to its fragmentation into smaller, characteristic product ions. The analysis of these fragmentation patterns provides detailed structural information, akin to a molecular fingerprint. nih.govnih.gov

The fragmentation of this compound is expected to occur at the most labile bonds, primarily the amide and hydrazide linkages. Key fragmentation pathways would likely involve the cleavage of the N-N bond and the C-N bond of the hydrazide moiety, as well as the loss of the ethoxy group from the benzoyl ring. By piecing together the observed fragment ions, a detailed picture of the molecule's connectivity can be constructed, unequivocally confirming the proposed structure.

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| 286.1182 | 149.0601 | [C₉H₉O₂]⁺ (2-ethoxybenzoyl cation) |

| 286.1182 | 121.0287 | [C₆H₄NO]⁺ (nicotinoyl cation) |

| 286.1182 | 106.0495 | [C₆H₄N₂O]⁺ (from cleavage of the ethoxy group) |

This table contains scientifically plausible, yet illustrative, fragmentation data.

Physico-Chemical Stability Profiling in Relevant In Vitro Research Media

Understanding the stability of this compound in various experimental conditions is critical for the reliability and reproducibility of in vitro research. Stability studies are designed to evaluate how factors such as pH, temperature, light, and the composition of the medium affect the integrity of the compound over time. ich.org

Evaluation of this compound Stability under Varying pH Conditions

The stability of this compound is assessed across a range of pH values, typically from acidic to basic conditions, to mimic different biological environments. The hydrazide linkage is known to be susceptible to hydrolysis, and the rate of this degradation is often pH-dependent. Samples of the compound are incubated in buffers of varying pH (e.g., pH 3, 7.4, and 9) over a set period, and the remaining amount of the parent compound is quantified at different time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). mdpi.com

Table 3: Illustrative pH Stability Data for this compound after 24 hours

| pH | Temperature (°C) | % Remaining Compound | Major Degradation Product |

| 3.0 | 37 | 75% | Nicotinic hydrazide and 2-ethoxybenzoic acid |

| 7.4 | 37 | 95% | Minimal degradation observed |

| 9.0 | 37 | 82% | Nicotinic hydrazide and 2-ethoxybenzoic acid |

This table presents hypothetical data for illustrative purposes.

The illustrative data suggests that this compound exhibits reasonable stability at physiological pH (7.4) but undergoes more rapid degradation under both acidic and basic conditions, likely through hydrolysis of the amide bond.

Assessment of Thermal, Photochemical, and Oxidative Degradation Pathways

To ensure that observed biological effects are due to the compound itself and not its degradation products, its stability under various stress conditions is evaluated.

Thermal Stability: The compound is subjected to elevated temperatures to assess its susceptibility to heat-induced degradation.

Photochemical Stability: Solutions of the compound are exposed to controlled light sources (e.g., UV and visible light) to determine its potential for photodegradation.

Oxidative Stability: The compound's stability in the presence of an oxidizing agent, such as hydrogen peroxide, is tested to understand its susceptibility to oxidative degradation. nih.gov

Degradation products formed under these stress conditions are identified and characterized using techniques like LC-MS/MS to elucidate the degradation pathways.

Stability in Cell Culture Media and Biological Buffers

The stability of a compound in the specific media used for in vitro assays is of paramount importance for the correct interpretation of experimental results. mdpi.com Cell culture media are complex mixtures containing salts, amino acids, vitamins, and other components that can potentially interact with and degrade the test compound. evonik.com The stability of this compound is therefore assessed in commonly used media such as Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640, as well as in biological buffers like Phosphate-Buffered Saline (PBS).

Table 4: Illustrative Stability of this compound in Research Media at 37°C

| Medium | Incubation Time (hours) | % Remaining Compound |

| PBS (pH 7.4) | 24 | 96% |

| DMEM | 24 | 91% |

| RPMI-1640 | 24 | 89% |

This table presents hypothetical data for illustrative purposes.

The data suggests that while the compound is relatively stable, some degradation can occur in complex cell culture media over a 24-hour period. This highlights the importance of using freshly prepared solutions for in vitro experiments and considering the potential influence of any degradation products.

Coordination Chemistry and Supramolecular Assemblies of N 2 Ethoxybenzoyl Nicotinohydrazide

N'-(2-ethoxybenzoyl)nicotinohydrazide as a Ligand in Metal Coordination Compounds

An extensive review of scientific literature reveals a notable absence of specific research focused on the coordination of this compound with transition metals. While numerous studies have been conducted on analogous nicotinohydrazide derivatives, such as those with hydroxy, methoxy (B1213986), or cyano substituents, data pertaining specifically to the 2-ethoxybenzoyl derivative remains unpublished in available databases. covenantuniversity.edu.ngmocedes.orgresearchgate.netnih.govnih.govnih.gov

Synthesis and Isolation of Transition Metal Complexes (e.g., Cu, Zn, Fe, Co, Ni)

There is no available scientific literature detailing the synthesis and isolation of transition metal complexes involving this compound as a ligand. Standard synthetic methods for similar hydrazone ligands typically involve the reaction of the ligand with a metal salt (e.g., chlorides, sulfates, or acetates) in a suitable solvent like ethanol (B145695) or methanol, often with gentle heating. mocedes.orgnih.gov However, no studies have specifically applied these methods to or reported the successful synthesis of complexes with the title compound.

Structural Characterization of Coordination Geometries, Binding Modes, and Ligand-to-Metal Ratios

Due to the lack of synthesized complexes, there is no information on the structural characterization of coordination compounds derived from this compound. For related nicotinohydrazide-based ligands, characterization is typically achieved through techniques such as single-crystal X-ray diffraction, which reveals precise coordination geometries, bond lengths, and angles. nih.govnih.govresearchgate.net Spectroscopic methods like IR and NMR are also used to infer binding modes. In many analogous complexes, the hydrazone ligand coordinates to the metal center in a bidentate or tridentate fashion through the pyridine (B92270) nitrogen, the imine nitrogen, and the carbonyl/enolic oxygen. researchgate.netnih.govnih.gov However, without experimental data for this compound complexes, any discussion of its specific binding behavior remains speculative.

Investigation of Magnetic and Electronic Properties of the Metal Complexes

No studies have been published regarding the magnetic and electronic properties of metal complexes of this compound. Such investigations, typically involving techniques like UV-Vis spectroscopy, electron paramagnetic resonance (EPR), and magnetic susceptibility measurements, are crucial for understanding the electronic structure and bonding within the complexes. mocedes.orgnih.gov The absence of these complexes precludes any such data.

Catalytic Applications of this compound Metal Complexes

Exploration of Their Role as Catalysts in Model Organic Transformations

There is no documented research exploring the use of this compound metal complexes as catalysts in any organic transformations. While metal complexes of other hydrazones have been investigated for their catalytic potential in reactions such as oxidation, no such applications have been reported for complexes of the title compound. researchgate.net

Supramolecular Chemistry and Intermolecular Interactions

Specific research on the supramolecular chemistry of this compound, including detailed analysis of its intermolecular interactions through methods like Hirshfeld surface analysis or single-crystal X-ray diffraction, is not available in the current body of scientific literature. Studies on similar molecules, such as N′-(2-Methoxybenzylidene)nicotinohydrazide, have shown that intermolecular N—H···O and C—H···N hydrogen bonds are critical in directing their solid-state assembly into extended chains and networks. nih.gov It is plausible that this compound would engage in similar hydrogen bonding via its N-H group and carbonyl oxygen, but without experimental confirmation, this remains an extrapolation.

Studies on Self-Assembly Principles through Hydrogen Bonding, π-π Stacking, and Van der Waals Interactions

The self-assembly of this compound into well-defined supramolecular structures is governed by a combination of non-covalent interactions, primarily hydrogen bonding, π-π stacking, and van der Waals forces. These interactions work in concert to direct the spatial arrangement of the molecules in the solid state.

Hydrogen Bonding: The hydrazide backbone of the molecule contains both a hydrogen bond donor (N-H group) and multiple acceptors (the carbonyl oxygen and the nitrogen atom of the pyridine ring). This arrangement facilitates the formation of robust intermolecular hydrogen bonds. In analogous nicotinohydrazide derivatives, intermolecular N-H···O hydrogen bonds are a common feature, often leading to the formation of one-dimensional chains or tapes. nih.govnih.gov For instance, in the crystal structure of a related compound, N′-(2-methoxybenzylidene)nicotinohydrazide, molecules are linked by N—H⋯O hydrogen bonds, resulting in chains along the c-axis. nih.gov It is highly probable that this compound would exhibit similar N-H···O hydrogen bonding patterns, forming catemeric chains as a primary supramolecular motif.